molecular formula C17H18ClN3S B5131998 N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride

N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B5131998
M. Wt: 331.9 g/mol
InChI Key: RWEJOSZCBCQHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a heterocyclic organic compound that has a unique chemical structure and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride is not fully understood. However, several studies have suggested that this compound may act by inhibiting various enzymes and pathways in the body. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately leads to cell death. N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, which leads to the death of these cells. This compound has also been found to inhibit the replication of viruses, such as the herpes simplex virus and the human immunodeficiency virus (HIV). In addition, N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride is its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies and has been found to have various biological activities. However, there are also some limitations associated with this compound. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride. One of the main areas of research is the optimization of the synthesis method for this compound. This may involve the development of new catalysts or the modification of existing methods to improve the yield and purity of the final product. Another area of research is the elucidation of the mechanism of action of this compound. This may involve the use of various biochemical and biophysical techniques to study the interaction of this compound with various enzymes and pathways in the body. Finally, there is a need for further research on the potential applications of this compound in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases.
Conclusion:
N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic organic compound that has shown promising results in various scientific studies. This compound has potential applications in the field of medicinal chemistry and has been found to have various biological activities. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, there are also some limitations associated with this compound, including the lack of understanding of its mechanism of action. There are several future directions for the study of this compound, including the optimization of the synthesis method, the elucidation of its mechanism of action, and the further exploration of its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride is a complex process that involves several steps. The most common method for synthesizing this compound involves the condensation of 2-aminobenzothiophenes with aldehydes in the presence of a catalyst. The resulting product is then treated with an amine to form the final product. This method has been used in several studies and has shown to be effective in producing high yields of N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride.

Scientific Research Applications

N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in several scientific studies and has been found to have various biological activities. Some of the potential applications of N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride include its use as an antitumor agent, an antiviral agent, and an anti-inflammatory agent. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.ClH/c1-2-6-12(7-3-1)10-18-16-15-13-8-4-5-9-14(13)21-17(15)20-11-19-16;/h1-3,6-7,11H,4-5,8-10H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEJOSZCBCQHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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